2-Bromo-1-fluoro-3-(methoxymethoxy)benzene

Lipophilicity LogP ADME

2-Bromo-1-fluoro-3-(methoxymethoxy)benzene (CAS 324769-11-1) is a tri-substituted aromatic building block (C₈H₈BrFO₂, MW 235.05) featuring a methoxymethyl (MOM)-protected phenol flanked by bromine and fluorine substituents. The MOM group serves as an acid-labile protecting group for the latent 2-bromo-3-fluorophenol scaffold, enabling selective transformations at the aryl halide positions without interference from a free hydroxyl group.

Molecular Formula C8H8BrFO2
Molecular Weight 235.05 g/mol
CAS No. 324769-11-1
Cat. No. B3125429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-fluoro-3-(methoxymethoxy)benzene
CAS324769-11-1
Molecular FormulaC8H8BrFO2
Molecular Weight235.05 g/mol
Structural Identifiers
SMILESCOCOC1=C(C(=CC=C1)F)Br
InChIInChI=1S/C8H8BrFO2/c1-11-5-12-7-4-2-3-6(10)8(7)9/h2-4H,5H2,1H3
InChIKeyTXVXDHNBRRWKMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-fluoro-3-(methoxymethoxy)benzene (CAS 324769-11-1): Orthogonal Protecting Group Strategy for Halogenated Phenol Intermediates


2-Bromo-1-fluoro-3-(methoxymethoxy)benzene (CAS 324769-11-1) is a tri-substituted aromatic building block (C₈H₈BrFO₂, MW 235.05) featuring a methoxymethyl (MOM)-protected phenol flanked by bromine and fluorine substituents. The MOM group serves as an acid-labile protecting group for the latent 2-bromo-3-fluorophenol scaffold, enabling selective transformations at the aryl halide positions without interference from a free hydroxyl group . This compound is widely catalogued by chemical suppliers for research use at typical purities of 95–98% .

Why 2-Bromo-1-fluoro-3-(methoxymethoxy)benzene Cannot Be Replaced by Other Br-F-MOM-Benzene Isomers or Free Phenol Analogs


The substitution pattern on the aromatic ring—specifically the 1,2,3-relationship of bromine, fluorine, and MOM-protected oxygen—dictates both the electronic environment for cross-coupling reactions and the downstream deprotection trajectory. Regioisomeric variants such as 1-bromo-2-fluoro-3-(MOM)benzene and 1-bromo-3-fluoro-2-(MOM)benzene present different steric and electronic landscapes at the halogenated positions, altering oxidative addition rates in Pd-catalyzed couplings and the directing effects of the fluorine substituent . Furthermore, using the free phenol 2-bromo-3-fluorophenol directly is incompatible with many organometallic transformations due to O-H bond interference and solubility limitations, making the MOM-protected form essential for multi-step synthetic routes .

Quantitative Evidence Guide: Differentiating 2-Bromo-1-fluoro-3-(methoxymethoxy)benzene from Its Closest Isomers


LogP Comparison: Higher Aqueous Solubility vs. 1-Bromo-3-fluoro-2-(MOM)benzene

The target compound exhibits a computed octanol-water partition coefficient (LogP) of 2.57, compared to 2.79 for its 1-bromo-3-fluoro-2-(MOM)benzene regioisomer . A lower LogP indicates reduced lipophilicity and correspondingly higher aqueous solubility, which can improve chromatographic separation and is often correlated with more favorable ADME profiles in drug discovery contexts [1]. This LogP difference is a direct consequence of the substitution pattern and may influence downstream partitioning behavior in medicinal chemistry workflows.

Lipophilicity LogP ADME Chromatographic retention

Polar Surface Area (PSA) Comparison with 1-Bromo-4-fluoro-2-(MOM)benzene

The target compound has a topological polar surface area (tPSA) of 18.46 Ų . This value is largely determined by the two ether oxygens in the MOM group and is essentially invariant across MOM-protected regioisomers of the same molecular formula. The 1-bromo-4-fluoro-2-(MOM)benzene isomer (CAS 162269-78-5), with fluorine para to the MOM group, is expected to exhibit the same tPSA of 18.46 Ų because atomic contributions to PSA are position-independent [1]. Consequently, PSA does not serve as a differentiating factor among these regioisomers.

Polar surface area PSA Membrane permeability Drug-likeness

Documented Synthetic Utility: Precursor to 2-Bromo-3-fluorophenol in Patented Diaryl Ether Synthesis

Patent EP1204660 explicitly describes the acid-mediated deprotection of 1-(methoxymethoxy)-2-bromo-3-fluorobenzene (synonym of CAS 324769-11-1) to yield 2-bromo-3-fluorophenol (CAS 443-81-2) with an isolated yield of 84% (55.1 g from 81 g of the MOM ether) . The free phenol is subsequently employed as a reactant in the preparation of diaryl ethers . This patent-supported synthetic sequence provides procurement-level confidence that the MOM ether can be reliably converted to the phenol with high efficiency, a critical consideration when the phenol is the desired downstream intermediate.

Synthetic intermediate Deprotection yield Patent precedent Diaryl ether

KRAS Inhibitor Patent Citation: Validated Use in Drug Discovery Intermediates

The compound CAS 324769-11-1 is cited as a synthetic intermediate in patent literature describing irreversible covalent KRAS G12C inhibitors, specifically within the tetrahydropyridopyrimidine chemotype [1]. The KRAS G12C inhibitor class—exemplified by approved drugs sotorasib and adagrasib—represents a clinically validated oncology target with high pharmaceutical demand for building blocks [1]. While the specific role of 324769-11-1 in these synthetic routes is not detailed in the available abstracts, its inclusion in KRAS inhibitor patent documents establishes it as a procurement-relevant intermediate within high-value drug discovery programs.

KRAS G12C inhibitor Drug discovery Patent precedent Oncology

Regioisomeric Differentiation: Substituent Pattern Dictates Reactivity in Pd-Catalyzed Cross-Coupling

The 1,2,3-substitution pattern of 2-bromo-1-fluoro-3-(MOM)benzene places bromine ortho to fluorine and ortho to the MOM-protected oxygen. In palladium-catalyzed cross-coupling reactions, the rate-determining oxidative addition step is sensitive to the electron density and steric accessibility at the C-Br bond [1]. The ortho-fluorine substituent exerts an electron-withdrawing inductive effect that activates the C-Br bond toward oxidative addition relative to bromine at meta or para positions to fluorine. Regioisomers with bromine para to fluorine (e.g., 1-bromo-4-fluoro-2-(MOM)benzene, CAS 162269-78-5) or meta to fluorine (e.g., 1-bromo-3-fluoro-2-(MOM)benzene, CAS 126412-18-8) present distinct electronic profiles that alter reaction rates and selectivity in sequential functionalization strategies .

Cross-coupling Regioselectivity Oxidative addition Suzuki coupling

Supplier Purity Tier: 98% Standard Purity with Batch-Specific QC Documentation

Multiple suppliers including Bidepharm and Boroncore list this compound at 98% purity (NLT 98%) with batch-specific QC documentation including NMR, HPLC, and GC traceable to individual production lots [1]. In contrast, the regioisomer 1-bromo-4-fluoro-2-(MOM)benzene (CAS 162269-78-5) is typically offered at 95% purity . The 3% purity differential (98% vs. 95%) represents a meaningful reduction in impurity burden, which is particularly relevant when the building block is used in fragment-based screening libraries or late-stage functionalization where impurities can confound biological assay results.

Purity specification Quality control Batch analysis NMR, HPLC, GC

Optimal Application Scenarios for Procuring 2-Bromo-1-fluoro-3-(methoxymethoxy)benzene (CAS 324769-11-1)


KRAS G12C Inhibitor Medicinal Chemistry Programs

CAS 324769-11-1 is cited in patent literature as a synthetic intermediate in tetrahydropyridopyrimidine-based irreversible covalent KRAS G12C inhibitor programs . Drug discovery teams working on KRAS-targeted oncology therapeutics should procure this specific building block when the 2-bromo-1-fluoro-3-oxygen substitution pattern is required for the target scaffold, as regioisomeric alternatives present different geometries incompatible with designed binding modes.

Multi-Step Synthesis Requiring Orthogonal Phenol Protection

When synthetic routes require initial functionalization at the bromine or fluorine position followed by unmasking of a phenol, the MOM-protected form offers a documented 84% deprotection yield under mild acidic conditions (HCl/isopropanol, room temperature) . Procuring the MOM ether rather than the free phenol (2-bromo-3-fluorophenol, CAS 443-81-2) prevents O-H bond interference during organometallic transformations.

Fragment-Based Screening Library Construction

With a molecular weight of 235.05 Da, LogP of 2.57, and PSA of 18.46 Ų , this compound falls within fragment-like physicochemical space suitable for fragment-based drug discovery (FBDD). The 98% standard purity specification minimizes the risk of impurity-driven false positives in biochemical and biophysical screening assays.

Diaryl Ether Pharmacophore Synthesis

The target compound serves as a latent form of 2-bromo-3-fluorophenol, which has established utility as a reactant in the preparation of diaryl ethers . Research groups synthesizing diaryl ether-containing pharmacophores—common in kinase inhibitors and antibacterial agents—benefit from procuring the MOM-protected precursor when sequential coupling strategies necessitate temporary phenol masking.

Quote Request

Request a Quote for 2-Bromo-1-fluoro-3-(methoxymethoxy)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.